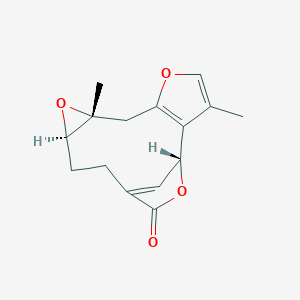

Neolinderane

Description

Structure

3D Structure

Properties

CAS No. |

15004-50-9 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(1R,8R,10R)-3,8-dimethyl-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-2(6),3,13(16)-trien-14-one |

InChI |

InChI=1S/C15H16O4/c1-8-7-17-11-6-15(2)12(19-15)4-3-9-5-10(13(8)11)18-14(9)16/h5,7,10,12H,3-4,6H2,1-2H3/t10-,12-,15-/m1/s1 |

InChI Key |

NJMLHRWYACXVHJ-IXPVHAAZSA-N |

SMILES |

CC1=COC2=C1C3C=C(CCC4C(C2)(O4)C)C(=O)O3 |

Isomeric SMILES |

CC1=COC2=C1[C@H]3C=C(CC[C@@H]4[C@@](C2)(O4)C)C(=O)O3 |

Canonical SMILES |

CC1=COC2=C1C3C=C(CCC4C(C2)(O4)C)C(=O)O3 |

Origin of Product |

United States |

Isolation and Occurrence of Neolinderane

Botanical Sources of Neolinderane

Neolinderane is primarily found within the Lauraceae family, a widespread group of flowering plants.

Neolitsea zeylanica as a Primary Source

Neolitsea zeylanica, a member of the Lauraceae family, is a significant natural source of Neolinderane. nih.gov Phytochemical studies have confirmed the presence of this sesquiterpenoid in this plant species. While detailed isolation procedures from this specific plant are not extensively documented in readily available literature, the established presence of Neolinderane underscores its importance as a primary botanical source.

Lindera strychnifolia and Other Lauraceae Species

Neolinderane has also been identified in Lindera strychnifolia, another plant belonging to the Lauraceae family. nih.gov The compound is one of several sesquiterpenoids isolated from this species. Furthermore, related compounds such as Pseudoneolinderane have been isolated from other Neolitsea species like Neolitsea aciculata, Neolitsea parvigemma, and Neolitsea villosa, highlighting the prevalence of this structural type within the genus. nih.govrsc.org

Extraction Methodologies for Neolinderane from Plant Material

The initial step in obtaining Neolinderane from its botanical sources involves extraction, a process designed to separate the desired compound from the solid plant matrix. A common and effective method involves solvent extraction, often using methanol.

A representative extraction process, as demonstrated with a related Neolitsea species, begins with the air-drying and powdering of the plant material, typically the roots or stems. This powdered material is then repeatedly extracted with a solvent such as methanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract. This crude extract is then typically suspended in water and subjected to further partitioning with solvents of varying polarities, such as n-hexane and ethyl acetate, to separate compounds based on their solubility. Neolinderane, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

| Extraction Stage | Solvent/Method | Purpose |

| Initial Extraction | Methanol | To extract a broad range of compounds from the powdered plant material. |

| Solvent Removal | Rotary Evaporation | To concentrate the methanolic extract. |

| Solvent Partitioning | n-Hexane and Ethyl Acetate | To separate compounds based on polarity; Neolinderane is concentrated in the ethyl acetate fraction. |

Chromatographic Separation and Purification Techniques for Neolinderane

Following extraction and preliminary separation, the enriched fraction containing Neolinderane undergoes further purification using chromatographic techniques. Column chromatography is a principal method for the isolation of pure Neolinderane.

The ethyl acetate extract, for instance, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for the separation of sesquiterpenoids like Neolinderane is a mixture of n-hexane and ethyl acetate. The fractions are collected sequentially and monitored by techniques such as thin-layer chromatography (TLC). Fractions containing Neolinderane are then combined and may be subjected to further rounds of column chromatography with refined solvent gradients to achieve high purity. The final step often involves recrystallization to obtain pure, crystalline Neolinderane.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | n-Hexane-Ethyl Acetate (Gradient) | To separate Neolinderane from other compounds in the extract based on differential adsorption. |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane-Ethyl Acetate | To monitor the separation process and identify fractions containing the target compound. |

| Recrystallization | Suitable solvent system | - | To obtain the final purified, crystalline compound. |

Structural Elucidation of Neolinderane

Application of Nuclear Magnetic Resonance Spectroscopy for Neolinderane Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds like neolinderane. nih.gov This technique provides detailed information about the carbon skeleton and the surrounding chemical environments of protons. Through a series of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within the molecule can be meticulously mapped out.

One-dimensional (1D) NMR techniques, such as ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the structure of neolinderane.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and their immediate electronic environment. savemyexams.com For neolinderane, the ¹H NMR spectrum shows characteristic signals that indicate the presence of specific functional groups. For instance, the presence of two vinylic methyl groups is demonstrated by signals at δ 1.78 and 1.95. liverpool.ac.uk A low-field broad singlet observed at δ 5.08 is attributed to a specific proton in the structure. liverpool.ac.uk

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon framework. socratic.org The chemical shifts in the ¹³C NMR spectrum of neolinderane help to identify the types of carbon atoms present, such as those in carbonyl groups, double bonds, and saturated alkyl chains.

DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which are not directly observed in DEPT-135 spectra. libretexts.orgchemistrysteps.comnanalysis.comuobasrah.edu.iq This technique simplifies the interpretation of the complex ¹³C NMR spectrum by providing information on the number of hydrogen atoms attached to each carbon. libretexts.orgchemistrysteps.com By comparing the results of DEPT-45, DEPT-90, and DEPT-135 experiments, a complete picture of the carbon multiplicities in neolinderane can be assembled.

A representative table of ¹H and ¹³C NMR data for a neolinderane-related structure is provided below.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | 1.78 (s) | |

| 15 | 1.95 (s) |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms in neolinderane by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. acdlabs.com This allows for the tracing of proton-proton networks within the molecule, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are experiments that correlate proton signals with the signals of directly attached carbon atoms. columbia.edunanalysis.comblogspot.com This provides unambiguous one-bond C-H connectivity information, which is fundamental for assigning the signals in both the ¹H and ¹³C NMR spectra. columbia.edublogspot.comrutgers.edu Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that reveals correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.eduresearchgate.netindiana.edublogspot.com This is crucial for connecting the structural fragments established by COSY and for identifying quaternary carbons, which lack directly attached protons. blogspot.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. acdlabs.comacdlabs.comuic.edulibretexts.org The observation of a NOESY cross-peak between two protons indicates that they are close to each other in space (typically within 5 Å), which is vital for determining the relative stereochemistry and conformation of the molecule. acdlabs.comuic.edu

By combining the information from these 2D NMR experiments, the complete planar structure and relative stereochemistry of neolinderane can be deduced.

Mass Spectrometry in the Structural Characterization of Neolinderane

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. dss.go.thwarwick.ac.uk

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with high accuracy. filab.frnih.gov This precision allows for the calculation of the elemental composition of neolinderane, providing its exact molecular formula. warwick.ac.uknih.govcolorado.edu The ability to distinguish between ions of very similar molecular masses but different elemental compositions is a key advantage of HRMS. filab.frcopernicus.org

Tandem Mass Spectrometry (MS/MS) is a technique used to gain further structural insights by analyzing the fragmentation of selected ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of neolinderane is isolated and then subjected to fragmentation through collision-induced dissociation (CID) or other methods. nationalmaglab.orgwikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. nationalmaglab.org The pattern of fragmentation provides valuable clues about the connectivity of atoms and the presence of specific functional groups within the molecule, helping to confirm the proposed structure. nationalmaglab.orglibretexts.org

X-ray Crystallography for Definitive Stereochemical Assignment of Neolinderane

While NMR and MS can provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. numberanalytics.comnih.govlibretexts.org This technique requires the formation of a single, high-quality crystal of neolinderane. conicet.gov.ar When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the precise determination of the position of each atom in the crystal lattice, revealing the molecule's complete and unambiguous 3D structure and absolute configuration. numberanalytics.comnih.govlibretexts.org

Degradative Chemical Evidence in Neolinderane Structure Determination

The structural elucidation of neolinderane, a furanogermacranolide sesquiterpene, was significantly reliant on classical chemical degradation methods. These techniques, pivotal in the era before the widespread adoption of advanced spectroscopic methods, involved the systematic breakdown of the molecule into smaller, more easily identifiable fragments. This approach provided crucial insights into the carbon skeleton and the nature of the functional groups present in the parent molecule. ias.ac.inarchive.org

The structure of neolinderane was conclusively established through a key degradation sequence. This involved the chemical opening of an epoxide ring present in the molecule to form a diol. Subsequent cleavage of this diol resulted in the formation of a specific keto-aldehyde. archive.org Analysis of this resulting keto-aldehyde fragment helped to piece together the original structure of neolinderane.

Other degradative methods commonly employed for related furanosesquiterpenoids also provided a framework for understanding neolinderane's structure. These include:

Catalytic Hydrogenation: This reaction is used to determine the degree of unsaturation by reducing double bonds and can also lead to the opening of the furan (B31954) ring to form a tetrahydrofuran (B95107) or other cleaved products, revealing information about the core structure. clockss.org

Ozonolysis: This powerful technique cleaves carbon-carbon double bonds, producing smaller carbonyl-containing fragments. Analyzing these fragments helps to locate the position of the original double bonds within the molecular framework. liverpool.ac.uk

Selenium Dehydrogenation: This classical method involves heating the compound with selenium to induce aromatization, converting alicyclic rings into aromatic structures. The resulting aromatic hydrocarbons, such as naphthalenes or azulenes, provide strong evidence for the underlying carbon skeleton of the terpene. insaindia.res.in

These degradative studies, in conjunction with spectral data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, were instrumental in assembling the final, correct structure of neolinderane. ias.ac.inarchive.org

Computational Chemistry Approaches in Neolinderane Structural Prediction and Confirmation

Computational chemistry has become an indispensable tool in modern natural product chemistry, offering powerful methods for predicting and confirming complex molecular structures like that of neolinderane. These in silico techniques complement experimental data, providing a deeper understanding of a molecule's three-dimensional structure, stereochemistry, and energetic properties. researchgate.netchemalive.com

For complex sesquiterpenes such as neolinderane and its relatives, computational approaches are particularly valuable for confirming stereostructures and exploring conformational landscapes. researchgate.net Key methods include:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties with high accuracy. archive.org

Geometry Optimization: DFT calculations are used to find the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule. This helps in determining the preferred conformation and the relative stereochemistry of chiral centers. researchgate.net

NMR Chemical Shift Prediction: A powerful application of DFT is the calculation of NMR chemical shifts (¹H and ¹³C). By comparing the theoretically predicted NMR spectrum with the experimental spectrum, chemists can validate a proposed structure or distinguish between possible isomers. nih.govnih.gov Excellent correlations can be achieved between DFT-calculated and experimental chemical shifts, providing a robust method for structural verification. nih.gov

Ab Initio Methods: These are quantum chemistry methods based on first principles, without the inclusion of experimental parameters. For related compounds like linderalactone, ab initio calculations (such as MP2) have been used to investigate reaction mechanisms, like the Cope rearrangement, which provides insight into the molecule's reactivity and structural possibilities. researchgate.net

Conformational Analysis: Molecules with flexible rings and side chains, like the germacrane (B1241064) skeleton of neolinderane, can exist in multiple conformations. Computational methods are used to systematically search for and evaluate the energy of these different conformers. ucsb.educwu.edu This analysis is crucial for understanding which conformation is most stable and therefore most likely to be observed experimentally, which is critical for correctly assigning relative stereochemistry through techniques like the Nuclear Overhauser Effect (NOE) in NMR. researchgate.net

The following table summarizes computational methods and their applications relevant to the structural elucidation of neolinderane and related sesquiterpenoids.

| Computational Method | Application in Structural Elucidation | Relevance to Neolinderane |

| Density Functional Theory (DFT) | Geometry optimization, prediction of NMR chemical shifts, calculation of thermodynamic properties. | Used to corroborate the relative stereochemistry and simulate NMR spectra for related sesquiterpenoids. researchgate.net |

| Ab Initio Calculations (e.g., MP2) | High-accuracy energy calculations, investigation of reaction pathways and transition states. | Applied to investigate rearrangements in related furanogermacranolides like linderalactone. researchgate.net |

| Molecular Mechanics (MM) | Rapid conformational searching and analysis of large molecules. | A common starting point for identifying low-energy conformers before higher-level DFT calculations. ucsb.edu |

By integrating these computational approaches with experimental data, scientists can achieve a high level of confidence in the assigned structures of complex natural products like neolinderane.

Biosynthetic Pathways and Chemical Biology of Neolinderane

Proposed Biogenetic Route of Neolinderane from Common Terpenoid Precursors

The biosynthesis of Neolinderane is believed to follow the general pathway established for sesquiterpenoids, originating from simple five-carbon building blocks and proceeding through a key C15 intermediate.

All terpenoids, including Neolinderane, are biosynthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These universal building blocks are themselves produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol 4-phosphate (MEP) pathway in plastids. royalsocietypublishing.org

The journey towards the C15 skeleton of sesquiterpenoids commences with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This crucial reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS), a key enzyme that generates the acyclic C15 compound, farnesyl pyrophosphate (FPP). britannica.comresearchgate.netuniprot.org FPP stands as the direct and universal precursor to the vast and structurally diverse class of sesquiterpenes and sesquiterpenoids, including Neolinderane. wikipedia.org The formation of FPP is a critical branching point in terpenoid biosynthesis, directing carbon flux towards the synthesis of thousands of different compounds. britannica.comresearchgate.net

Following the synthesis of FPP, the pathway to Neolinderane involves a series of complex enzymatic transformations that construct its characteristic polycyclic and furan-containing structure. While the specific enzymes for Neolinderane biosynthesis have not been fully characterized, a general route can be proposed based on the well-established biosynthesis of other sesquiterpene lactones. royalsocietypublishing.orgplos.org

The initial and often rate-limiting step is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. For many sesquiterpenoids, this involves the formation of a germacrane-type skeleton. Specifically, a (+)-germacrene A synthase (GAS) is proposed to catalyze the conversion of FPP to (+)-germacrene A. plos.orgresearchgate.netnih.gov This enzyme facilitates the removal of the pyrophosphate group from FPP, generating a farnesyl cation which then undergoes a 1,10-cyclization to form the ten-membered germacrene ring. acs.org

Subsequent to the formation of the germacrene A scaffold, a series of oxidative modifications are required to build the final Neolinderane structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be responsible for the vast structural diversification of terpenoids. plos.orgnih.gov The proposed steps include:

Hydroxylation: Specific carbon atoms on the germacrene A ring are hydroxylated. For the formation of a lactone ring, hydroxylation at C6 or C8 is a common step. plos.org

Oxidation: The introduced hydroxyl groups are further oxidized to aldehydes and then to carboxylic acids. researchgate.net

Lactonization: The formation of the characteristic γ-lactone ring occurs through an intramolecular esterification between the carboxylic acid and a hydroxyl group elsewhere on the molecule.

Furan (B31954) Ring Formation: The biosynthesis of the furan moiety is a more complex process that likely involves several oxidative steps. clockss.org

Further skeletal rearrangements: The final formation of the specific Neolinderane skeleton may involve additional cyclizations or rearrangements of the germacrane (B1241064) intermediate.

Mechanistic Studies of Key Biosynthetic Enzymes Involved in Neolinderane Formation

The biosynthesis of Neolinderane is dependent on the precise catalytic mechanisms of at least two key classes of enzymes: terpene synthases and cytochrome P450 monooxygenases.

Terpene synthases, such as the putative germacrene A synthase, are responsible for the initial cyclization of FPP. The mechanism involves the ionization of FPP to a carbocation, which is then guided through a series of intramolecular cyclizations and rearrangements within the enzyme's active site. The active site provides a template that controls the conformation of the flexible FPP substrate and stabilizes the highly reactive carbocationic intermediates, thereby directing the reaction towards a specific cyclic product. nih.gov

Cytochrome P450 monooxygenases (CYPs) are heme-containing enzymes that catalyze the regio- and stereospecific oxidation of a wide variety of substrates, including the germacrene A intermediate. The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate. This capability is essential for the hydroxylation and subsequent oxidative modifications that lead to the formation of the lactone and furan rings of Neolinderane.

Chemoenzymatic and Synthetic Biology Approaches to Neolinderane Production

The low abundance of Neolinderane in its natural plant sources makes its extraction and purification challenging and costly. Modern chemoenzymatic and synthetic biology approaches offer a promising alternative for its sustainable production. acs.orgresearchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. This approach could involve the enzymatic synthesis of a key chiral intermediate from a simple precursor, followed by chemical steps to complete the synthesis of Neolinderane. mdpi.comresearchgate.net

Synthetic biology offers the potential for the de novo biosynthesis of Neolinderane in engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. acs.orgnih.gov This strategy involves:

Pathway Elucidation: Identifying and cloning the genes encoding the biosynthetic enzymes for Neolinderane from the source plant. This would include the farnesyl pyrophosphate synthase, the specific terpene synthase (e.g., germacrene A synthase), and the various cytochrome P450 enzymes involved in the oxidative modifications.

Heterologous Expression: Introducing these plant genes into a microbial host.

Metabolic Engineering: Optimizing the host's metabolism to enhance the production of Neolinderane. This can include upregulating the native MVA pathway to increase the supply of the precursor FPP, and ensuring efficient expression and activity of the heterologous plant enzymes, for instance by co-expressing a P450 reductase to supply the necessary electrons for CYP activity. acs.orgnih.gov

Successful production of other complex sesquiterpenoids like artemisinic acid and parthenolide (B1678480) in engineered microbes demonstrates the feasibility of this approach for Neolinderane. acs.orgresearchgate.net

Relationship of Neolinderane Biosynthesis to Other Lauraceae Sesquiterpenoids

Neolinderane is part of a large family of structurally related sesquiterpenoids that are often found co-occurring in plants of the Lauraceae family. researchgate.net This co-existence strongly suggests a divergent biosynthetic pathway from a common precursor.

The shared origin is farnesyl pyrophosphate (FPP). From FPP, a common cyclic intermediate, likely germacrene A, is formed. This intermediate then serves as a branch point, where different sets of tailoring enzymes, primarily cytochrome P450s, catalyze a variety of reactions leading to the diverse array of sesquiterpenoid skeletons.

For example, compounds like linderane, isolinderalactone, and linderalactone, which are often isolated alongside Neolinderane, likely share the initial steps of the biosynthetic pathway. Minor variations in the sequence or type of oxidative and rearrangement reactions catalyzed by different CYPs would then lead to the formation of these distinct but related molecules. The proposed biomimetic synthesis of neoliacine via a desacetyl-zeylanine intermediate further highlights the interconnectedness of these biosynthetic pathways within the Lauraceae. liverpool.ac.uk The study of these related pathways can provide valuable clues for the elucidation of the complete biosynthetic route to Neolinderane.

Conclusion and Future Research Directions

Synthesis of Neolinderane and its Analogues

The total synthesis of complex natural products like Neolinderane is a significant challenge that drives innovation in organic chemistry. A proposed biomimetic synthetic strategy for the related compound Neoliacine suggests a pathway that could be adapted for Neolinderane. ctdbase.org This approach considers desacetyl-zeylanine, a potential biogenetic precursor, as a key intermediate. ctdbase.org The structural relationship between several related compounds involves epoxidation, suggesting that enzyme-mediated reactions, possibly involving a peroxidase, are key in their natural formation. ctdbase.org For instance, Neolinderane and its isomer pseudoneolinderane can be viewed as epoxidation products. ctdbase.org

Future synthetic efforts could focus on mimicking these proposed biosynthetic pathways. researchgate.netunimelb.edu.au Such bio-inspired strategies often provide an efficient and elegant route to complex molecular architectures. researchgate.net Key reactions in a potential synthesis could include palladium-catalyzed carbonylations, hydromagnesation routes to form furanone intermediates, and intramolecular condensations to construct the core ring structure. ctdbase.org

Furthermore, the synthesis of analogues of Neolinderane is crucial for exploring structure-activity relationships. Creating a library of related molecules allows for a deeper understanding of which parts of the structure are essential for its biological effects. nih.gov Methodologies that are flexible and allow for the creation of various homologues and analogues are therefore highly desirable. nih.gov

Interdisciplinary Research Opportunities in Neolinderane Chemical Biology

Chemical biology utilizes chemical tools and techniques to understand and manipulate biological systems. nih.gov Given that related sesquiterpenoids have shown cytotoxic effects, Neolinderane presents a promising scaffold for chemical biology and medicinal chemistry research. ctdbase.orgresearchgate.net

A primary opportunity lies in identifying the cellular targets of Neolinderane. By developing chemical probes, for example, by attaching a reporter tag to a synthetic analogue of Neolinderane, researchers can trace the molecule within cells and identify its binding partners. This approach is fundamental to elucidating its mechanism of action. nih.gov Understanding these interactions is the first step toward developing new therapeutic strategies, particularly in areas like oncology, where many natural products have found utility. researchgate.netnih.gov

Interdisciplinary collaboration is key to maximizing these opportunities. nih.govnih.gov Projects could involve:

Biochemists and Structural Biologists: To study the interaction between Neolinderane and its target proteins at a molecular level. researchgate.net

Computational Chemists: To model interactions and predict the activity of new analogues.

Cell Biologists: To investigate the downstream effects of Neolinderane on cellular pathways and processes like cell cycle progression or apoptosis. nih.gov

This integrated approach, combining synthetic chemistry with modern biology and computational science, is essential for translating a natural product into a valuable tool for research or medicine. researchgate.net

Advancements in Analytical and Synthetic Methodologies Applicable to Neolinderane Research

Modern advancements in both analytical and synthetic chemistry are poised to accelerate research on complex molecules like Neolinderane.

Analytical Methodologies: The initial structural elucidation of Neolinderane and its co-isolated compounds relied on degradative evidence and spectral analysis. frontiersin.orgmetabolomicsworkbench.org Modern techniques offer much deeper insights.

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, which is crucial for understanding its reactivity and biological interactions. nih.gov

Mass Spectrometry (MS): Advanced MS techniques can be used to study the fragmentation of these molecules, providing valuable structural information. nih.gov Furthermore, MS-based platforms are central to "omics" studies, such as metabolomics and proteomics, which can reveal how Neolinderane affects the global profile of metabolites or proteins in a cell. utar.edu.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR continues to be the cornerstone for determining the constitution and relative stereochemistry of complex natural products.

Synthetic Methodologies: The field of organic synthesis has seen a surge in the development of new, more efficient, and environmentally benign methods. nih.gov

Catalysis: Transition-metal catalysis, including palladium-catalyzed reactions, remains a powerful tool for constructing complex bonds selectively. nih.gov The development of new organocatalysts also offers novel pathways for stereoselective synthesis. nih.gov

Pot-Economy and Cascade Reactions: Strategies that combine multiple reaction steps into a single operation (a "one-pot" reaction) or a cascade sequence improve efficiency and reduce waste. nih.govnih.gov These approaches are highly desirable for the lengthy syntheses often required for natural products.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of drug candidates is a growing area of interest. nih.gov

By leveraging these advanced methodologies, researchers can overcome the challenges associated with the supply and study of Neolinderane, paving the way for new discoveries in its chemistry and biology. nih.govnih.gov

Q & A

Q. What established protocols are recommended for isolating Neolinderane from natural sources, and how can their efficiency be quantitatively compared?

Methodological Answer:

- Solvent Selection : Prioritize polarity-matched solvents (e.g., ethanol, dichloromethane) based on Neolinderane’s solubility profile. Use Soxhlet extraction or maceration with iterative solvent optimization .

- Yield Calculation : Quantify yield gravimetrically after solvent evaporation and validate purity via HPLC/GC-MS (retention time comparison with standards) .

- Efficiency Metrics : Compare methods using parameters like extraction time, solvent volume, and energy input. Tabulate results for cross-method evaluation (see Table 1 ) .

Table 1 : Efficiency Comparison of Neolinderane Isolation Methods

| Method | Solvent System | Yield (%) | Purity (%) | Key Parameters Optimized |

|---|---|---|---|---|

| Soxhlet | Ethanol | 2.1 | 95 | Temperature, time |

| Maceration | DCM/MeOH | 1.8 | 92 | Solvent ratio, agitation |

Q. How can spectroscopic techniques (NMR, IR) validate the structural identity and purity of Neolinderane?

Methodological Answer:

- NMR Analysis : Compare H and C NMR spectra with published data. Resolve discrepancies by optimizing deuterated solvent choice and acquisition parameters (e.g., relaxation delays) .

- Purity Validation : Integrate HPLC peaks to calculate area-under-curve (AUC) ratios. Use mass spectrometry to confirm molecular ion consistency .

Advanced Research Questions

Q. What experimental designs are optimal for investigating Neolinderane’s bioactivity while minimizing confounding variables in cell-based assays?

Methodological Answer:

- Dose-Response Curves : Use logarithmic dilution series (e.g., 0.1–100 µM) with triplicate wells. Normalize data to vehicle controls to account for solvent cytotoxicity .

- Control Groups : Include positive controls (e.g., known inhibitors) and negative controls (untreated cells). Apply statistical tests (ANOVA, post-hoc Tukey) to assess significance .

- Data Reprodubility : Pre-screen cell lines for receptor expression profiles and document passage numbers to reduce batch variability .

Q. How can researchers resolve contradictions in reported pharmacological effects of Neolinderane across in vitro and in vivo models?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing studies, categorizing results by model type (e.g., murine vs. humanized), dosage, and administration route .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways. Cross-validate findings with pharmacokinetic data (e.g., bioavailability, half-life) .

- Replication Protocols : Publish detailed methodologies, including raw data and statistical code, to enable independent verification .

Q. What strategies mitigate challenges in synthesizing Neolinderane derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivatization Routes : Prioritize regioselective modifications (e.g., acetylation at hydroxyl groups) using protecting-group strategies. Monitor reactions via TLC/HPLC .

- SAR Validation : Test derivatives in parallel bioassays. Use clustering algorithms to correlate structural motifs with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in Neolinderane’s reported thermal stability across differential scanning calorimetry (DSC) studies?

Methodological Answer:

- Parameter Standardization : Replicate experiments using identical heating rates (e.g., 10°C/min) and purge gases (e.g., nitrogen). Publish raw thermograms for transparency .

- Material Sourcing : Compare results using Neolinderane from different suppliers. Perform elemental analysis to detect trace impurities affecting decomposition .

Guidelines for Methodological Rigor

- Literature Review : Use SciFinder to cross-reference patents and journals, filtering for peer-reviewed studies post-2015 to ensure recency .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.